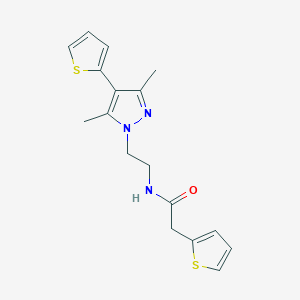![molecular formula C11H12O4 B2441072 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole CAS No. 157134-90-2](/img/structure/B2441072.png)
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), a compound derived from 5-hydroxymethylfurfural (HMF), was cured with methyl nadic anhydride (MNA) and used as a tinplate coating . In another example, 5, 5’-(Oxybis(methylene))bis(2-((oxiran-2-ylmethoxy)methyl)furan) (OmbFdE) was synthesized using Epichlorohydrin (EPC), 50% w/w aqueous NaOH, and tetrabutylammonium bromide .
Molecular Structure Analysis
The molecular structure of “5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” consists of a benzodioxole ring with a methoxy group attached to one of the carbon atoms. This methoxy group is further connected to an oxirane (epoxy) ring .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For example, BOMF showed significantly higher reactivity towards maleic anhydride (MA) compared to the diglycidyl ether of bisphenol A (DGEBA) during the curing process .
Physical And Chemical Properties Analysis
“5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” is a liquid at room temperature. It has a predicted boiling point of 325.4 °C at 760 mmHg and a predicted density of 1.3 g/mL. The refractive index is predicted to be n 20D 1.57 .
Scientific Research Applications
Antidepressant-like Effects
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole and its derivatives have been studied for their antidepressant-like effects. For instance, a derivative of this compound, MKC-242, showed an antidepressant-like effect in mice, suggesting the role of postsynaptic 5-HT1A receptors in its mechanism of action (Matsuda et al., 1995).
Role in Eating Disorders
The compound's derivatives have also been evaluated for their impact on compulsive food consumption and binge eating in animal models. One study found that certain derivatives selectively reduced binge eating in rats, indicating a possible role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer and Antibacterial Agents
Several derivatives of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole have been synthesized and tested for their potential as anticancer and antibacterial agents. Some compounds exhibited notable activities in these areas, suggesting their potential use in medical applications (Gupta et al., 2016).
Applications in Polymerization
This compound and its derivatives have been used in the field of polymer science. For instance, one study explored its use as a photoinitiator for free radical polymerization, demonstrating its potential in materials science and engineering (Kumbaraci et al., 2012).
Antibacterial Biomaterials
In biomaterials research, modifications of collagen with derivatives of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole have shown improved antibacterial activity, indicating potential for creating antibacterial collagen-based materials (Xu et al., 2017).
Future Directions
The future directions for “5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” and similar compounds could involve exploring their potential as bio-based alternatives to traditional epoxy resins, which are often based on derivatives of bisphenol A (BPA). These bio-based alternatives could be used in a variety of applications, including as adhesives for carbon fiber-reinforced thermosetting plastics (CFRP) .
properties
IUPAC Name |
5-(oxiran-2-ylmethoxymethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10-11(15-7-14-10)3-8(1)4-12-5-9-6-13-9/h1-3,9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSEGOANYTJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

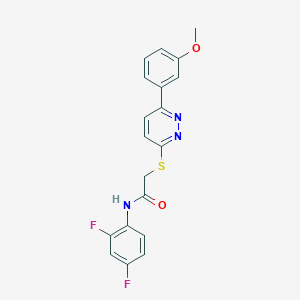
![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2440990.png)
![3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2440991.png)
![8-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2440992.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B2440993.png)
![2-(4-ethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2440994.png)
![3-(4-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2440995.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2440996.png)
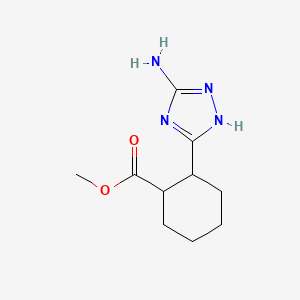
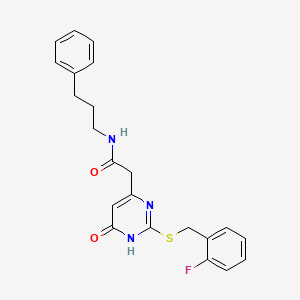
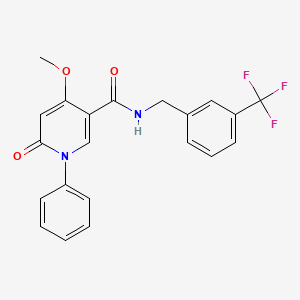
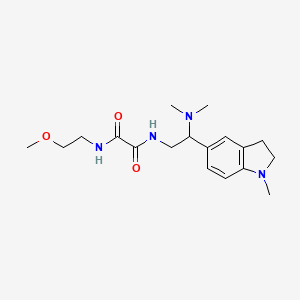
![N-(1-Methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2441008.png)
